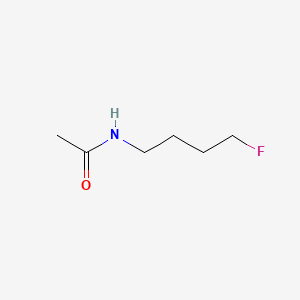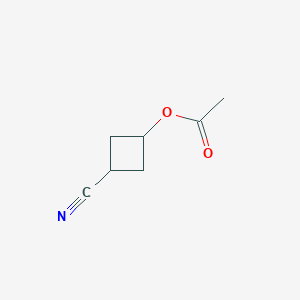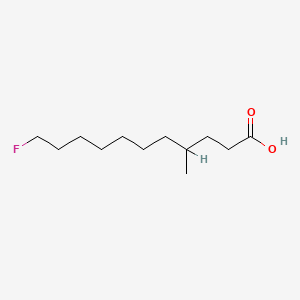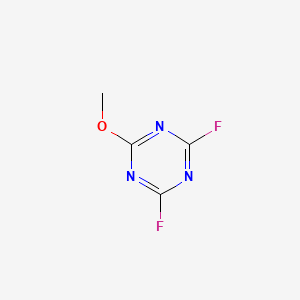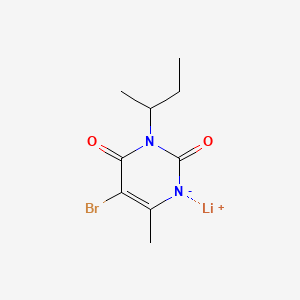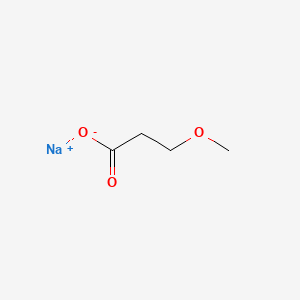
Propanoic acid, 3-methoxy-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methoxypropanoate is an organic compound with the molecular formula C4H7NaO3. It is a sodium salt derivative of 3-methoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-methoxypropanoate can be synthesized through the neutralization of 3-methoxypropanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-methoxypropanoic acid in a suitable solvent, such as water or methanol, and then adding sodium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The resulting solution is then evaporated to obtain the solid sodium 3-methoxypropanoate.
Industrial Production Methods: In an industrial setting, the production of sodium 3-methoxypropanoate may involve the use of continuous reactors where 3-methoxypropanoic acid and sodium hydroxide are continuously fed into the reactor. The reaction mixture is then subjected to distillation to remove any excess water or solvent, yielding high-purity sodium 3-methoxypropanoate.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxypropanoic acid.
Reduction: It can be reduced to form 3-methoxypropanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-methoxypropanoic acid.
Reduction: 3-methoxypropanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Sodium 3-methoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 3-methoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-methoxypropanoate: This compound is similar in structure but has a methyl group instead of a sodium ion.
3-Methoxypropanoic acid: The parent acid form of sodium 3-methoxypropanoate.
3-Methoxypropanol: A reduced form of 3-methoxypropanoic acid.
Uniqueness: Sodium 3-methoxypropanoate is unique due to its ionic nature, which imparts different solubility and reactivity properties compared to its non-ionic counterparts. This makes it particularly useful in applications where ionic compounds are preferred, such as in certain industrial processes and biological systems.
Properties
CAS No. |
56637-95-7 |
|---|---|
Molecular Formula |
C4H7NaO3 |
Molecular Weight |
126.09 g/mol |
IUPAC Name |
sodium;3-methoxypropanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
PSNPZWZSZJLDGT-UHFFFAOYSA-M |
Canonical SMILES |
COCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

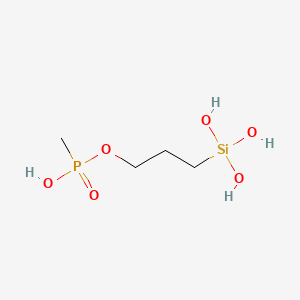
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)


![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
